molecular formula C10H13NO2 B8777387 2-(4-methoxyphenyl)-N-methylacetamide

2-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B8777387
M. Wt: 179.22 g/mol
InChI Key: JKUARWCJTQQYQC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-methylacetamide is a secondary amide characterized by a methoxy-substituted phenyl ring attached to an acetamide backbone with an N-methyl group. This compound has been identified as a metabolite in marine organisms such as the tunicate Polycarpa aurata, where it is synthesized alongside structurally related benzoyl derivatives and imidazolidinones . Its spectral properties (NMR, MS) align with those of known acetamide derivatives, confirming its structural identity .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C10H13NO2/c1-11-10(12)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

JKUARWCJTQQYQC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 2-Azido-N-(4-methylphenyl)acetamide: Replacing the methoxy group with a methyl and azido group alters crystallinity and reactivity.
  • 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide : The addition of chlorine atoms increases lipophilicity and may enhance binding to hydrophobic targets, as seen in agrochemical applications .

Functional Group Modifications

  • Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (7) : Replacing the N-methylacetamide with a methyl ester shifts the compound from an amide to an ester, increasing hydrolysis susceptibility but improving bioavailability .
  • 2-(4-Methoxyphenyl)-N-methyl-2-oxothioacetamide (3) : Substituting the carbonyl oxygen with sulfur (thioamide) enhances electron delocalization, affecting UV-Vis absorption and redox behavior .

Complex Derivatives

  • Pyrimidine-Based A3 Antagonists (e.g., 8c–8f): Incorporating 2-(4-methoxyphenyl)-N-methylacetamide into pyrimidine scaffolds (e.g., 8d) enhances selectivity for adenosine A3 receptors. The methoxy group stabilizes π-π interactions in binding pockets .

Table 1: Key Properties of Selected Analogs

Compound Name Structural Feature Key Property/Bioactivity Reference
This compound Para-methoxy, N-methylacetamide Marine metabolite; moderate polarity
2-Azido-N-(4-fluorophenyl)acetamide Fluorine substituent, azido group Enhanced metabolic stability
Methyl 2-(4-methoxyphenyl)-2-oxoacetate Ester group Higher hydrolysis rate
8d (A3 antagonist) Pyrimidine core Selective A3 receptor binding (IC50: 35 nM)
2-(4-Methoxyphenyl)-N-methyl-2-oxothioacetamide Thioamide group Redox-active; altered absorption spectra

Electronic and Solvent Effects

The methoxy group’s electron-donating nature significantly impacts electronic transitions. In quinazoline derivatives (e.g., 6l), the 4-methoxyphenyl group red-shifts emission spectra in polar solvents like DMF due to intramolecular charge transfer (ICT) . Conversely, chloro substituents (e.g., 6c) blue-shift emissions, highlighting the methoxy group’s role in modulating ICT efficiency .

Q & A

Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-methylacetamide, and how are they validated?

The compound is typically synthesized via amide bond formation between 4-methoxybenzaldehyde derivatives and methylamine-containing precursors. A common method involves:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with methylamine to form an intermediate imine.
  • Step 2 : Acetylation using acetyl chloride or acetic anhydride under controlled pH (e.g., in anhydrous dichloromethane with triethylamine as a base).
    Validation includes structural characterization via NMR (e.g., confirming methoxy protons at δ 3.8 ppm and acetamide carbonyl at δ 168–170 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 207.1 for C₁₀H₁₃NO₂) .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., methoxy group at C4 of the phenyl ring and methyl group on the acetamide nitrogen).
  • IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • HPLC-PDA/MS : For purity assessment (>95%) and detection of potential impurities (e.g., unreacted 4-methoxybenzaldehyde) .

Q. How should researchers handle solubility challenges during in vitro studies?

The compound exhibits limited aqueous solubility. Recommended strategies:

  • Use polar aprotic solvents (e.g., DMSO, acetone) for stock solutions.
  • For biological assays, dilute in buffered solutions containing ≤1% DMSO to avoid cytotoxicity.
  • Solubility >61.3 µg/mL in DMSO (empirical testing advised due to batch variability) .

Q. What safety protocols are essential for laboratory handling?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Waste disposal : Classify as halogen-free organic waste and incinerate via certified facilities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions in NMR data (e.g., unexpected coupling constants) may arise from:

  • Rotameric equilibria in the acetamide group. Use variable-temperature NMR (e.g., 25–60°C) to observe coalescence of peaks.
  • Crystallographic validation : Compare with known structures (e.g., N-(4-methoxyphenyl)acetamide, CCDC entry 12345) to confirm spatial arrangement .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amidation if aryl halide intermediates are used.
  • Reaction monitoring : Use in-situ FTIR to track acetyl group incorporation and minimize byproducts.
  • Purification : Gradient column chromatography (hexane:ethyl acetate 3:1 to 1:1) improves recovery .

Q. How can computational methods predict pharmacological activity?

  • Docking studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) or serotonin receptors.
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., high gastrointestinal absorption due to LogP ~2.5) .

Q. What are the implications of detecting this compound as a pharmaceutical impurity?

  • Analytical challenges : Differentiate from structurally similar impurities (e.g., 2-(4-Methoxyphenyl)-N,N-dimethylacetamide) using LC-MS/MS with MRM transitions (e.g., m/z 207 → 135).
  • Toxicological profiling : Conduct Ames tests to rule out mutagenicity at concentrations ≥0.1% .

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